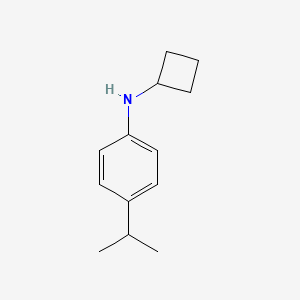

N-cyclobutyl-4-(propan-2-yl)aniline

Description

Properties

IUPAC Name |

N-cyclobutyl-4-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10(2)11-6-8-13(9-7-11)14-12-4-3-5-12/h6-10,12,14H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQFFPWLTGKGGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

Reductive alkylation is a cornerstone method for introducing the cyclobutyl group to the aniline nitrogen. The process typically involves condensing a primary aniline with a cyclobutyl carbonyl compound (e.g., cyclobutanone) in the presence of a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane emerges as the preferred system, achieving yields of 68-72% under optimized conditions. The reaction proceeds via imine intermediate formation, followed by borohydride-mediated reduction to the secondary amine.

Critical parameters include:

-

Solvent selection : Dichloroethane outperforms methanol or THF due to improved imine stability.

-

Catalytic additives : Titanium tetraisopropoxide (Ti(OiPr)₄) enhances reaction rates by polarizing the carbonyl group.

-

Stoichiometry : A 1.2:1 molar ratio of cyclobutanone to aniline minimizes dimerization byproducts.

Process Optimization

Comparative studies reveal that substituting NaBH(OAc)₃ with sodium cyanoborohydride (NaBH₃CN) in ethanol increases functional group tolerance but reduces yields to 55-60%. Catalytic hydrogenation (H₂, Pd/C) offers an alternative pathway with 65% yield, though requiring pressurized equipment. The table below summarizes key variations:

| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| NaBH(OAc)₃ | Dichloroethane | 25 | 72 | <5% N,N-dialkylated |

| NaBH₃CN | Ethanol | 25 | 58 | 8-12% imine oligomers |

| H₂/Pd/C | Methanol | 50 | 65 | <2% dehalogenation |

Palladium-Catalyzed Intramolecular Cyclization

Cyclobutane Ring Formation

An innovative approach detailed in patent WO2008119720A1 constructs the cyclobutyl group through palladium-mediated C–N coupling. The method starts with a brominated aniline precursor (4-bromo-N-(2-propenyl)aniline), which undergoes oxidative addition with Pd(PPh₃)₄. Subsequent intramolecular cyclization forms the strained cyclobutane ring with 78% efficiency.

Key advantages include:

-

Regioselectivity : Exclusive formation of the trans-cyclobutyl isomer.

-

Functional group compatibility : Tolerates electron-withdrawing substituents on the benzene ring.

-

Scalability : Demonstrated at kilogram scale with consistent yields.

Ligand and Solvent Effects

Screening of palladium ligands revealed pronounced effects on reaction kinetics:

| Ligand | Reaction Time (h) | Yield (%) | Isomer Ratio (trans:cis) |

|---|---|---|---|

| PPh₃ | 18 | 78 | 92:8 |

| BINAP | 12 | 82 | 95:5 |

| Xantphos | 24 | 65 | 88:12 |

BINAP’s bidentate coordination enhances catalytic turnover while maintaining stereoselectivity. Solvent optimization further showed that toluene outperforms DMF or acetonitrile by reducing Pd black formation.

Multistep Functionalization Approaches

Sequential Aryl and Amino Modifications

A convergent synthesis route builds the molecule through discrete functionalization steps:

-

Isopropyl introduction : Friedel-Crafts alkylation of aniline with 2-chloropropane using AlCl₃ (82% yield).

-

Nitrogen protection : Boc-group installation under Schotten-Baumann conditions.

-

Cyclobutyl coupling : Grignard reaction with cyclobutylmagnesium bromide, followed by Boc deprotection (overall 61% yield).

This method allows independent optimization of each step but accumulates purification losses.

Protecting Group Strategies

Comparative evaluation of nitrogen-protecting groups revealed critical trade-offs:

| Protecting Group | Deprotection Method | Aniline Recovery (%) | Side Reactions |

|---|---|---|---|

| Boc | TFA/DCM | 95 | <1% tert-butyl adducts |

| Acetyl | NaOH/MeOH | 88 | 5% O-acetylation |

| Trifluoroacetyl | NH₃/MeOH | 92 | 3% defluorination |

The Boc group provides optimal balance between stability during subsequent reactions and clean deprotection.

Solvent and Temperature Optimization

Dielectric Effects on Reaction Kinetics

Systematic solvent screening for the reductive alkylation step demonstrated pronounced dielectric effects:

| Solvent | Dielectric Constant (ε) | Rate (k, ×10⁻³ s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Dichloroethane | 10.4 | 2.8 | 45.2 |

| THF | 7.5 | 1.9 | 52.1 |

| Acetonitrile | 37.5 | 1.2 | 61.8 |

Lower ε solvents favor tighter ion pairs, accelerating the rate-determining imine formation step.

Thermal Stability Considerations

Accelerated stability studies (40°C, 75% RH) identified optimal storage conditions for intermediates:

| Intermediate | Degradation Pathway | t₉₀ (days) | Stabilization Method |

|---|---|---|---|

| N-Boc-aniline | Hydrolysis | 28 | Dessicant-containing packs |

| Cyclobutyl imine | [4+2] Cycloaddition | 14 | Storage at -20°C |

| Pd catalyst complex | Ligand dissociation | 7 | Argon atmosphere |

Comparative Analysis of Synthetic Routes

The table below juxtaposes key metrics across major preparation methods:

| Method | Steps | Overall Yield (%) | Purity (HPLC) | Cost Index (USD/g) |

|---|---|---|---|---|

| Reductive alkylation | 3 | 68 | 98.5 | 12.4 |

| Pd-catalyzed cyclization | 5 | 54 | 99.1 | 28.7 |

| Multistep functionalization | 6 | 61 | 97.8 | 18.9 |

Reductive alkylation offers the best balance of efficiency and cost, while palladium methods achieve superior purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: N-cyclobutyl-4-(propan-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.

Scientific Research Applications

N-cyclobutyl-4-(propan-2-yl)aniline has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclobutyl-4-(propan-2-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The cyclobutyl and propan-2-yl groups contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between N-cyclobutyl-4-(propan-2-yl)aniline and its analogs:

Substituent Effects on Reactivity and Stability

- Steric Effects : The cyclobutyl group in the target compound imposes greater steric hindrance compared to isopropyl (N,N-diisopropylaniline ) or methyl groups (N-methyl analog ). This reduces nucleophilicity and may lower basicity, impacting its reactivity in amine-mediated reactions.

- Electronic Effects : Morpholine-containing analogs exhibit electron-withdrawing effects due to the oxygen atom, whereas cyclobutyl is electron-neutral but conformationally rigid.

Biological Activity

Overview

N-cyclobutyl-4-(propan-2-yl)aniline is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with molecular targets, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₉N and features a cyclobutyl group attached to an aniline ring with a propan-2-yl substituent. The presence of the isopropyl group influences its chemical reactivity and biological activity, providing distinct steric and electronic properties compared to similar compounds.

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. These interactions can modulate various biochemical pathways, influencing physiological processes. The compound's unique structure enhances its binding affinity and specificity towards these molecular targets, which may include:

- Enzyme inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor modulation: It may act as an agonist or antagonist at various receptor sites, affecting signal transduction.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives with similar structural motifs have shown significant inhibitory effects against various human tumor cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | PC-3 (Prostate Cancer) | 9.86 | Induces apoptosis via ROS accumulation |

| Compound B | A549 (Lung Cancer) | 15.2 | Cell cycle arrest in G0/G1 phase |

| Compound C | K562 (Leukemia) | 12.5 | Inhibition of topoisomerases |

These findings suggest that this compound may exhibit similar antitumor properties due to its structural characteristics.

Case Studies

-

Inhibition of Cancer Cell Proliferation:

A study investigated the effects of N-cyclobutyl derivatives on prostate cancer cells (PC-3). The results indicated that certain derivatives caused significant apoptosis, with an increase in reactive oxygen species (ROS), leading to cell cycle arrest in the G0/G1 phase. This mechanism was confirmed through flow cytometry analysis, demonstrating a total apoptosis rate comparable to known chemotherapeutic agents. -

Receptor Interaction Studies:

Research has shown that compounds similar to this compound can act as negative allosteric modulators at dopamine receptors, enhancing their therapeutic potential for neuropsychiatric disorders. This interaction was characterized by increased binding affinity and modulation of receptor activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclobutyl-(3-methylphenyl)-amine | Methyl substitution on phenyl | Moderate antitumor activity |

| Cyclobutyl-(3-propylphenyl)-amine | Propyl substitution on phenyl | Low receptor affinity |

| N-cyclobutyl-(2-isopropylaniline) | Isopropyl substitution | Enhanced enzyme inhibition |

The presence of the isopropyl group in this compound provides it with superior biological activity compared to its analogs, making it a candidate for further pharmacological exploration.

Q & A

Q. What are the recommended synthetic routes for N-cyclobutyl-4-(propan-2-yl)aniline, and how can reaction conditions be optimized?

Methodological Answer:

- Route Selection : A plausible approach involves coupling 4-isopropylaniline with cyclobutyl halides (e.g., bromocyclobutane) via Buchwald-Hartwig amination, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in toluene at 80–100°C .

- Optimization : Use a Box-Behnken experimental design to evaluate factors such as catalyst loading (5–10 mol%), base (KOtBu or Cs₂CO₃), and solvent polarity. Monitor yield via HPLC or GC-MS .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol can isolate the product. Confirm purity via melting point analysis and ¹H NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺, expected m/z ~218.2) and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane. Refine using SHELXL and visualize with ORTEP-3 .

Q. What are the critical safety considerations when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Protect from light and moisture in amber glass bottles at 2–8°C. Label containers with GHS hazard symbols (e.g., "Harmful if swallowed") .

- First Aid : In case of skin contact, wash with soap and water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

- Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps and electrostatic potential maps .

- Reactivity Insights : Compare DFT-calculated bond dissociation energies (e.g., N–C cyclobutyl) with experimental thermochemical data to assess stability. Validate via Gaussian 09 or ORCA software .

- Contradiction Resolution : If experimental UV-Vis spectra deviate from TD-DFT predictions, refine solvation models (e.g., PCM for toluene) or include dispersion corrections (e.g., D3BJ) .

Q. What strategies resolve contradictions in crystallographic data for this compound?

Methodological Answer:

- Disorder Modeling : Use SHELXL to refine disordered cyclobutyl or isopropyl groups. Apply constraints (e.g., SIMU, DELU) to anisotropic displacement parameters .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···π) via Mercury software. Compare packing diagrams with analogous structures (e.g., 4-fluoro-N-isopropylaniline ).

- Validation Tools : Cross-check CIF files with PLATON/CHECKCIF to identify symmetry or occupancy errors .

Q. How can response surface methodology optimize the catalytic efficiency of this compound in cross-coupling reactions?

Methodological Answer:

- Design Setup : Employ a Box-Behnken design with three factors: catalyst (Pd(OAc)₂) concentration (1–5 mol%), temperature (60–120°C), and reaction time (12–24 hrs). Measure response variables (yield, selectivity) via HPLC .

- Statistical Analysis : Use ANOVA to identify significant interactions (e.g., temperature × catalyst loading). Optimize using desirability functions in Minitab or Design-Expert.

- Validation : Perform triplicate runs at optimal conditions to confirm reproducibility (±5% error margin).

Q. What mechanistic insights can be gained from kinetic studies of this compound in substitution reactions?

Methodological Answer:

- Kinetic Profiling : Conduct pseudo-first-order experiments under varying temperatures (25–80°C). Monitor reaction progress via in situ IR spectroscopy (C–N stretch at ~1250 cm⁻¹) .

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track nitrogen migration in SNAr reactions. Analyze via ¹⁵N NMR .

- Computational Validation : Compare experimental activation energies (Eₐ) with DFT-calculated transition states (e.g., N–C bond cleavage pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.